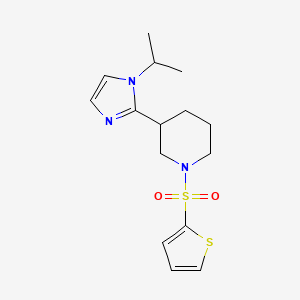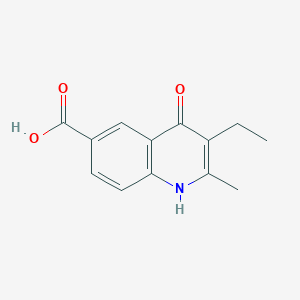
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBIM belongs to the benzimidazole class of compounds, which are known for their diverse biological activities, including antiviral, antifungal, antiparasitic, and anticancer properties.
作用机制
The mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA synthesis.
实验室实验的优点和局限性
One advantage of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine also exhibits a broad range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in vivo. Additionally, the mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the development of more water-soluble derivatives of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine may enhance its bioavailability and efficacy in vivo.
合成方法
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized by reacting 4-bromobenzylamine with 2,3-dimethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a white solid with a melting point of 208-210°C.
科学研究应用
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-11-19-15-9-14(7-8-16(15)20(11)2)18-10-12-3-5-13(17)6-4-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECERPWPWPFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)
![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)
![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)


![5-(aminosulfonyl)-2-fluoro-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5616602.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)